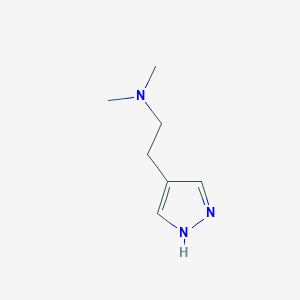
1-(2-Ethylcyclohexyl)-5-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethylcyclohexyl)-5-methylpyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones This compound features a pyrrolidinone ring substituted with a 2-ethylcyclohexyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylcyclohexyl)-5-methylpyrrolidin-2-one typically involves the reaction of 2-ethylcyclohexanone with a suitable amine under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the pyrrolidinone ring. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The purification of the compound is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethylcyclohexyl)-5-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Ethylcyclohexyl)-5-methylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethylcyclohexyl)-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with a similar cyclohexyl structure.
Pyrrolidinone: The parent compound of the pyrrolidinone class.
2-Ethylcyclohexanone: A related compound with a similar cyclohexyl group.
Uniqueness
1-(2-Ethylcyclohexyl)-5-methylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H23NO |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
1-(2-ethylcyclohexyl)-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C13H23NO/c1-3-11-6-4-5-7-12(11)14-10(2)8-9-13(14)15/h10-12H,3-9H2,1-2H3 |
InChI Key |
URHSSFYWSMVWFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1N2C(CCC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


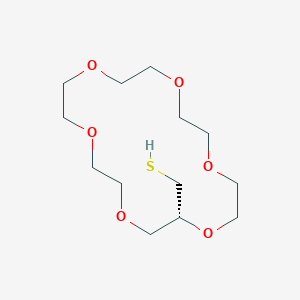
![[4-(2-Furyl)phenyl]acetonitrile](/img/structure/B12861180.png)


![tert-Butyl (S)-1-(((R)-tert-butylsulfinyl)amino)-6-methoxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12861198.png)
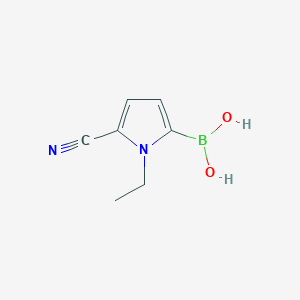
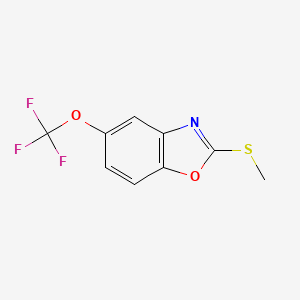
![2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12861210.png)
![7-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12861215.png)
![N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]guanidine](/img/structure/B12861217.png)
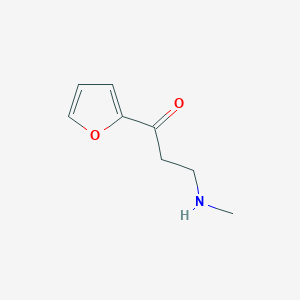
![[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol](/img/structure/B12861227.png)
![3H-[1]Benzopyrano[4,3-c]isoxazole-3-methanol, 3a,4-dihydro-7,8-dimethoxy-, (3R,3aS)-rel-](/img/structure/B12861242.png)
